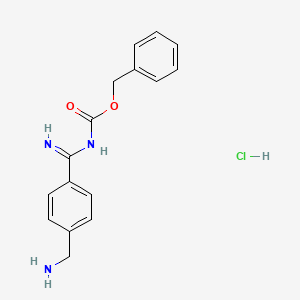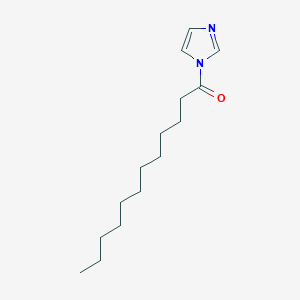
1-(1H-Imidazol-1-yl)dodecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-1-yl)dodecan-1-one is a compound that features an imidazole ring attached to a dodecanone chain Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-1-yl)dodecan-1-one typically involves the condensation of imidazole with a dodecanone derivative. One common method is the reaction of 1H-imidazole with 1-dodecanone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Imidazol-1-yl)dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the dodecanone chain can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under conditions like reflux in an appropriate solvent.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives of the dodecanone chain.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(1H-Imidazol-1-yl)dodecan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-1-yl)dodecan-1-one involves its interaction with biological molecules. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial effects. The compound may also interact with cell membranes, altering their permeability and leading to cell death[3][3].
Comparaison Avec Des Composés Similaires
- 1-(1H-Imidazol-1-yl)methylbenzoic acid
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 1,4-Di(1H-imidazol-1-yl)butane
Comparison: 1-(1H-Imidazol-1-yl)dodecan-1-one is unique due to its long dodecanone chain, which imparts different physical and chemical properties compared to shorter-chain imidazole derivatives. This longer chain can affect its solubility, reactivity, and biological activity, making it suitable for specific applications where other imidazole derivatives may not be as effective .
Propriétés
Numéro CAS |
3867-67-2 |
|---|---|
Formule moléculaire |
C15H26N2O |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
1-imidazol-1-yldodecan-1-one |
InChI |
InChI=1S/C15H26N2O/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-13-12-16-14-17/h12-14H,2-11H2,1H3 |
Clé InChI |
ZXVWLELAQZOEQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)N1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


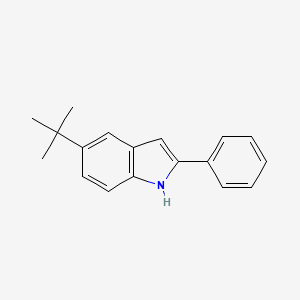
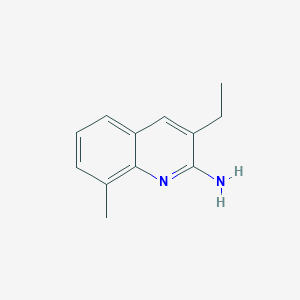
![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
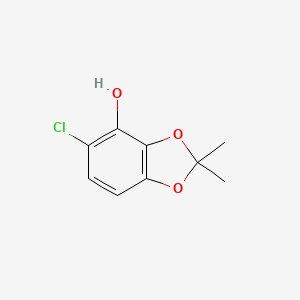
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)
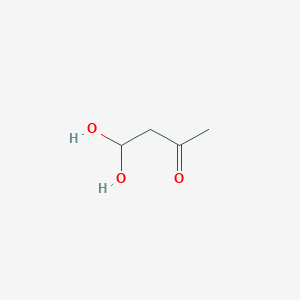
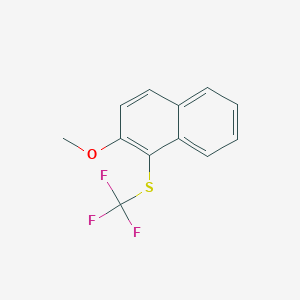
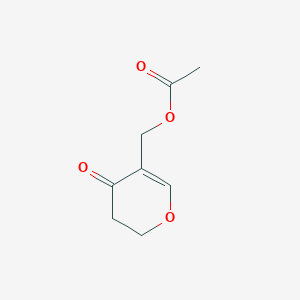
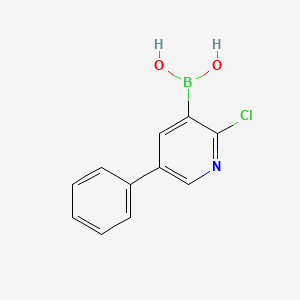
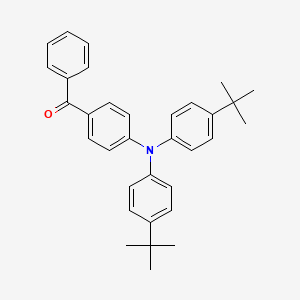
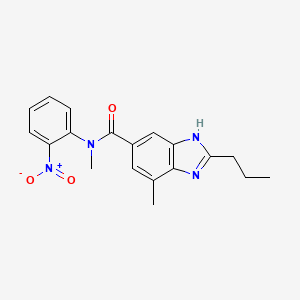
![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)
